Product packaging for Garosamine(Cat. No.:)

Garosamine

Cat. No.: B1245194
M. Wt: 177.2 g/mol
InChI Key: VXWORWYFOFDZLY-FYBJJZIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives on its Discovery and Initial Characterization in Aminoglycosides

The discovery of Garosamine is intrinsically linked to the discovery of the gentamicin (B1671437) antibiotic complex in 1963 by Weinstein, Wagman, and their colleagues at Schering Corporation. cdnsciencepub.com This complex was isolated from the fermentation broth of the bacterium Micromonospora purpurea. cdnsciencepub.com Subsequent work by Cooper and his team, also at Schering Corporation, led to the purification and structural elucidation of the individual components of the gentamicin complex. cdnsciencepub.comwikipedia.org

The initial characterization of this compound involved classical chemical degradation and spectroscopic methods of the time. The stereochemistry of the 3-deoxy-3-methylamino fragment of this compound was established through total synthesis. wikipedia.org Further synthetic studies, such as those by Pauls and Fraser-Reid, developed stereocontrolled routes to synthesize this compound, confirming its structure and providing pathways for creating analogues. embopress.orgresearchgate.net These synthetic efforts were crucial in unequivocally determining the cis relationship between the tertiary alcohol and the 3-amino group, a key stereochemical feature of this compound. embopress.orgresearchgate.net

Significance of this compound in Glycosylated Chemical Scaffolds

The presence of this compound in a glycosylated chemical scaffold, particularly in aminoglycoside antibiotics, is of paramount significance to the molecule's biological activity. The various chemical groups on aminoglycosides, including the amino and hydroxyl groups of this compound, are crucial for their interaction with the bacterial ribosome, which is their site of action. cdnsciencepub.com

The this compound moiety, typically attached at the C-6 position of the 2-deoxystreptamine (B1221613) core in gentamicins, contributes to the specific binding of the antibiotic to the A site of the 16S rRNA in the bacterial ribosome. researchgate.netscispace.com This interaction disrupts protein synthesis, leading to bacterial cell death. f1000research.com The unique structural features of this compound, including its methylation and stereochemistry, influence the binding affinity and specificity of the entire antibiotic molecule. wikipedia.org Furthermore, the presence of this compound is critical for the recognition of certain aminoglycosides by resistance enzymes. For instance, a novel resistance gene, gar, confers resistance specifically to this compound-containing aminoglycosides. embopress.org This highlights the direct role of this aminosugar in the interaction with both the therapeutic target and resistance mechanisms.

Overview of Research Trajectories: From Elucidation to Engineered Biosynthesis

The research trajectory for this compound and the aminoglycosides that contain it has evolved significantly since its discovery. The initial phase focused on isolation, purification, and structural elucidation using chemical and early spectroscopic techniques. cdnsciencepub.comwikipedia.org This was followed by extensive efforts in total synthesis to confirm the assigned structures and to create novel derivatives for structure-activity relationship studies. embopress.orgresearchgate.net

With the advent of molecular biology, the focus shifted towards understanding the biosynthesis of these complex molecules. The biosynthetic gene cluster for gentamicin was identified, leading to the characterization of the enzymes responsible for this compound's formation and its attachment to the aminocyclitol core. pharmacognosy.us Research has revealed a complex network of parallel biosynthetic pathways that lead to the production of various gentamicin components. pharmacognosy.us

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO4 B1245194 Garosamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO4

Molecular Weight

177.2 g/mol

IUPAC Name

(3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol

InChI

InChI=1S/C7H15NO4/c1-7(11)3-12-6(10)4(9)5(7)8-2/h4-6,8-11H,3H2,1-2H3/t4-,5-,6?,7+/m1/s1

InChI Key

VXWORWYFOFDZLY-FYBJJZIISA-N

SMILES

CC1(COC(C(C1NC)O)O)O

Isomeric SMILES

C[C@@]1(COC([C@@H]([C@H]1NC)O)O)O

Canonical SMILES

CC1(COC(C(C1NC)O)O)O

Origin of Product

United States

Origin and Microbial Production of Garosamine

Identification of Producing Microorganisms and Strains

The primary producers of garosamine-containing antibiotics, such as gentamicin (B1671437), belong to the genus Micromonospora. nih.govscispace.comgoogle.comwikipedia.org Micromonospora species are Gram-positive, spore-forming, and generally aerobic bacteria that form branched mycelia. wikipedia.org They are well-known for their ability to produce a variety of medically relevant natural products, including numerous aminoglycoside antibiotics. nih.govwikipedia.orgresearchgate.net

A key species identified for the production of the gentamicin complex, which contains this compound, is Micromonospora echinospora. nih.govmdpi.compnas.orggoogle.com Early studies isolated the gentamicin complex from strains of M. echinospora, including M. echinospora NRRL 2953 and M. echinospora NRRL 2985, originally obtained from soil samples. nih.govscispace.com Another related species mentioned in the context of gentamicin production is Micromonospora purpurea. wikipedia.org

Several strains of Micromonospora echinospora have been studied for their ability to produce gentamicin and its components, including this compound. For instance, Micromonospora echinospora ATCC 15837 and Micromonospora echinospora ATCC 15835 are referenced in research related to gentamicin biosynthesis and genetic studies. ljmu.ac.ukacs.orgresearchgate.net

Table 1: Selected this compound-Producing Micromonospora Strains

Microorganism SpeciesStrain DesignationOrigin/SourceAssociated Antibiotic Complex
Micromonospora echinosporaNRRL 2953Soil sample, New York, USA nih.govscispace.comGentamicin C complex
Micromonospora echinosporaNRRL 2985Soil sample, New York, USA nih.govscispace.comGentamicin C complex
Micromonospora echinosporaATCC 15837-Gentamicin
Micromonospora echinosporaATCC 15835-Gentamicin C complex
Micromonospora purpurea--Gentamicin

(Note: The table above is a static representation of data. Interactive data tables are a requested feature but are not fully supported in this format.)

Genetic Loci Associated with this compound Biosynthesis

The biosynthesis of this compound, as part of the gentamicin complex, is governed by specific genetic loci organized into gene clusters within the Micromonospora genome. The gentamicin biosynthetic gene cluster from Micromonospora echinospora has been isolated and studied to understand the enzymatic steps involved. pnas.orgacs.orgresearchgate.netdevibasnet.com

While the complete details of this compound biosynthesis within the gentamicin pathway are complex, research has identified several genes putatively involved in the formation of the amino sugar moieties. For instance, genes within the gentamicin biosynthetic gene cluster in M. echinospora have been linked to the biosynthesis of amino sugars like this compound and purpurosamine. researchgate.netdevibasnet.com Enzymes encoded by these genes catalyze various modifications, including epimerization, dehydrogenation, transamination, and methylation, necessary for the formation of the specific aminosugar structures. mdpi.comdevibasnet.com

Studies involving the heterologous expression of gene sets from M. echinospora in other Streptomyces species have helped to dissect the functions of specific genes within the cluster and their roles in the biosynthesis of different parts of the gentamicin molecule, including the aminosugars. pnas.org The organization of the gentamicin biosynthetic gene cluster in M. echinospora has been determined, revealing open reading frames (ORFs) potentially encoding enzymes for the biosynthesis of the 2-deoxystreptamine (B1221613) core and the amino sugars. researchgate.netdevibasnet.com

Table 2: Putative Genes Involved in Gentamicin/Garosamine Biosynthesis (Based on Gene Cluster Analysis)

Gene Name (Putative)Proposed Function (Context of Gentamicin Biosynthesis)
gtmA, gtmB, gtmC, gtmDInvolved in 2-deoxystreptamine biosynthesis pnas.orgresearchgate.netdevibasnet.com
gtmE, gtmG, gtmH, gtmI, gacBInvolved in amino sugar biosynthesis (including this compound and purpurosamine) researchgate.netdevibasnet.com
GenC, GenS1, GenEEnzymes in the conversion of D-glucose-phosphate to 2-DOS mdpi.com
GenKC6′ methyltransferase involved in later steps mdpi.com
GenLN6′ methyltransferase involved in later steps mdpi.com
GenP, GenB3, GenB4Involved in didehydroxylation during biosynthesis acs.org

(Note: The table above is a static representation of data. Interactive data tables are a requested feature but are not fully supported in this format. The functions listed are based on their proposed roles within the broader gentamicin biosynthetic pathway.)

Resistance genes are often found associated with antibiotic biosynthetic gene clusters in producing organisms, providing self-protection. researchgate.netpnas.org In the case of gentamicin biosynthesis in M. echinospora, genes related to self-resistance have also been identified within or flanking the biosynthetic cluster. researchgate.net

Environmental and Ecological Niche of Producing Organisms

Micromonospora species, including M. echinospora, are widely distributed in various natural environments. wikipedia.org They are commonly found in soil and aquatic habitats, where they play ecological roles, including the decomposition of complex organic matter like cellulose, chitin, and lignin. wikipedia.orgljmu.ac.uknih.gov

Specifically, Micromonospora echinospora is often associated with solid substrates in its environmental niche. ljmu.ac.uk Studies on the growth and differentiation of M. echinospora have utilized cellophane membranes to examine its growth in spatially constrained surface cultures, mimicking growth on solid surfaces in its natural habitat. ljmu.ac.uk

Micromonospora species have been isolated from diverse aquatic environments globally, including streams, rivers, lakes, lake mud, river sediments, and beach sands. nih.gov They are considered frequent inhabitants of these habitats. nih.gov Research has also explored less conventional niches, such as the microbiome of marine animals like fish intestines, as potential sources of novel Micromonospora strains with bioactive compound production capabilities. scienceopen.com

The ability of M. echinospora to produce antibiotics like gentamicin in these environments may provide a competitive advantage against other microorganisms. The production of secondary metabolites, including antibiotics, can be influenced by nutrient availability and other environmental factors. mdpi.comljmu.ac.uk For example, stoichiometric limitation of growth by nitrogen has been found to be a prerequisite for sporulation in M. echinospora, and nutrient conditions can impact the accumulation of storage carbohydrates and the production of enzymes like proteases, which may be linked to nutrient acquisition and competition in its ecological niche. ljmu.ac.uk

Table 3: Environmental Habitats of Micromonospora Species

Habitat TypeSpecific ExamplesReference
SoilGeneral soil environments wikipedia.org
Aquatic HabitatsStreams, rivers, lakes, lake mud, river sediments nih.gov
Marine EnvironmentsMarine sediments, marine animal microbiomes (e.g., fish intestines) nih.govscienceopen.com
Solid SubstratesAssociated with solid surfaces in natural environments ljmu.ac.uk

(Note: The table above is a static representation of data. Interactive data tables are a requested feature but are not fully supported in this format.)

Biosynthetic Pathways of Garosamine

Enzymology of Garosamine Formation within Aminoglycoside Biosynthesis

The formation of this compound is a multi-step process involving a cascade of enzymes with remarkable specificity and catalytic prowess. These enzymes, encoded by the gentamicin (B1671437) biosynthetic gene cluster, orchestrate a series of modifications on a sugar template, ultimately yielding the characteristic 3-deoxy-4-C-methyl-3-(methylamino)-L-arabinose structure of this compound.

Mechanistic Studies of Dideoxygenation Enzymes (e.g., GenP, GenB3, GenB4)

A key feature in the biosynthesis of some gentamicin components is the 3',4'-dideoxygenation of precursor molecules. acs.org This intricate process is not a simple removal of hydroxyl groups but a concerted action of several enzymes. acs.org The dideoxygenation process begins with the phosphorylation of the 3'-hydroxyl group of intermediates JI-20A and JI-20Ba, a reaction catalyzed by the phosphotransferase GenP. acs.orgacs.orgresearchgate.net

Following phosphorylation, two pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, GenB3 and GenB4, play a central role. acs.orgresearchgate.net GenB3 is responsible for the elimination of both water from the 4'-position and phosphate (B84403) from the 3'-position. acs.orgbiorxiv.org Subsequently, GenB4 catalyzes the migration of the resulting double bond. acs.orgacs.orgbiorxiv.org These reactions proceed through imine intermediates which hydrolyze to form a ketone or aldehyde. acs.orgbiorxiv.org GenB3 then facilitates a reamination step, utilizing an amino donor to complete the transformation. acs.orgbiorxiv.org The crystal structures of GenB3 and GenB4 have been resolved, providing crucial insights into their catalytic mechanisms and guiding site-directed mutagenesis studies to identify key active site residues. acs.orgresearchgate.net

Glycosyltransferase Activity and Substrate Specificity (e.g., GtmE, GtmG)

Glycosyltransferases (GTs) are pivotal enzymes in aminoglycoside biosynthesis, responsible for assembling the pseudotrisaccharide core by linking the various sugar moieties. frontiersin.org In the context of this compound, while specific glycosyltransferases like GtmE and GtmG are mentioned in broader aminoglycoside literature, their direct role in attaching a pre-formed this compound or its immediate precursor is part of a larger, complex pathway. The biosynthesis of the gentamicin complex involves the sequential action of different GTs. researchgate.net For instance, GenM1 and GenM2 are involved in the initial glycosylation steps leading to gentamicin A2. researchgate.net

The substrate specificity of these GTs is a critical determinant of the final structure of the aminoglycoside. researchgate.net This specificity can be exploited in combinatorial biosynthesis approaches to create novel derivatives. frontiersin.orgnih.gov By swapping GTs from different aminoglycoside pathways, researchers can introduce alternative sugar units, thereby altering the structure and potentially the biological activity of the resulting compounds. frontiersin.orgnih.gov

Methylation Enzymes and Stereochemical Control (e.g., GenK)

Methylation is a key decorative step in gentamicin biosynthesis, influencing the identity and activity of the final congeners. The enzyme GenK, a cobalamin-dependent radical S-adenosyl-L-methionine (SAM) methyltransferase, is responsible for the methylation at the C-6' position of the gentamicin X2 intermediate to produce G418. nih.govresearchgate.net This methylation step is a crucial branch point in the pathway, directing the biosynthesis towards specific gentamicin C components. researchgate.netf1000research.com

Mechanistic studies on GenK have revealed that the reaction proceeds with retention of configuration at the C-6' carbon. nih.gov The enzyme stereoselectively abstracts the 6'-pro-R-hydrogen atom from gentamicin X2. nih.gov The use of substrate analogs has provided further insights into the enzyme's substrate specificity and the mechanism of methyl transfer from the cobalamin cofactor. nih.gov

Epimerase Functions in Related Aminosugars (e.g., GenB2)

The stereochemistry of the various sugar components is critical for the biological activity of aminoglycosides. The enzyme GenB2 is a pyridoxal 5'-phosphate (PLP)-dependent epimerase that plays a crucial role in establishing the correct stereochemistry at the C-6' position of certain gentamicin intermediates. researchgate.netacs.org Specifically, GenB2 catalyzes the interconversion of gentamicin C2a and C2, which differ only in the stereochemistry of the C-6' methylamino group. researchgate.netacs.org

Structural and functional studies of GenB2 have revealed that it belongs to the fold I class of PLP-dependent enzymes and utilizes a unique catalytic mechanism involving a cysteine residue near the N-terminus. researchgate.netacs.orgrcsb.org Site-directed mutagenesis of this cysteine to serine or alanine (B10760859) completely abolishes the enzyme's epimerase activity, confirming its essential role in the catalytic cycle. researchgate.netacs.orgrcsb.org The determination of the crystal structure of GenB2 in complex with substrate analogues has provided a detailed understanding of its catalytic mechanism. researchgate.netacs.orgrcsb.org

Precursor Incorporation and Metabolic Flux Analysis in Biosynthetic Systems

Understanding the flow of metabolites through the this compound biosynthetic pathway is crucial for optimizing its production and for engineering novel derivatives. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.comwikipedia.org By using isotopically labeled precursors, such as ¹³C-labeled glucose, researchers can trace the incorporation of these labels into the final aminoglycoside product and its intermediates. mdpi.com

This information allows for the determination of the relative and absolute fluxes through different branches of the biosynthetic pathway. nih.gov MFA can help identify rate-limiting steps, or bottlenecks, in the pathway, providing valuable targets for metabolic engineering efforts aimed at increasing the yield of desired compounds. wikipedia.org Furthermore, analyzing the incorporation of precursors can confirm the proposed biosynthetic pathway and reveal the origins of the various carbon atoms within the this compound moiety. While specific MFA studies solely on this compound are not extensively detailed, the principles of this technique are broadly applicable to aminoglycoside biosynthesis. frontiersin.org

Chemoenzymatic and Combinatorial Biosynthesis Approaches for this compound Derivatives

The inherent substrate promiscuity of some enzymes in the this compound and broader aminoglycoside biosynthetic pathways opens up exciting possibilities for the creation of novel derivatives through chemoenzymatic and combinatorial biosynthesis strategies. frontiersin.orgnih.gov Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic transformations to produce complex molecules that would be difficult to access by either method alone. beilstein-journals.org

In the context of this compound, this could involve the chemical synthesis of modified sugar precursors that can then be incorporated into the aminoglycoside scaffold by the native biosynthetic enzymes. cdnsciencepub.comcdnsciencepub.com For example, synthetic routes to this compound and related aminosugars have been developed, which could potentially be adapted to create novel building blocks for chemoenzymatic approaches. cdnsciencepub.comcdnsciencepub.comcapes.gov.br

Combinatorial biosynthesis takes advantage of the modular nature of many biosynthetic pathways. frontiersin.orgnih.gov By expressing genes for enzymes from different aminoglycoside pathways in a single host organism, it is possible to "mix and match" catalytic domains to generate hybrid aminoglycosides with novel structures and potentially improved therapeutic properties. frontiersin.orgnih.gov For instance, swapping the native glycosyltransferase with one from another pathway could lead to the incorporation of a different sugar unit in place of this compound, leading to the production of novel gentamicin derivatives. frontiersin.orgnih.gov These approaches hold significant promise for expanding the chemical diversity of aminoglycosides and for developing new antibiotics to combat the growing threat of antimicrobial resistance. researchgate.net

Enzymes in this compound Biosynthesis

EnzymeFunctionSubstrate(s)Product(s)
GenP PhosphotransferaseJI-20A, JI-20Ba3'-phospho-JI-20A, 3'-phospho-JI-20Ba
GenB3 Dehydration, Dephosphorylation, Reamination3'-phospho-JI-20A, 3'-phospho-JI-20BaDideoxygenated intermediates
GenB4 Double bond migrationIntermediates from GenB3 reactionGentamicin C1a, Gentamicin C2a
GenK C-MethyltransferaseGentamicin X2G418
GenB2 EpimeraseGentamicin C2a, JI-20BaGentamicin C2, JI-20Bb

Glycodiversification Strategies

Glycodiversification is a key strategy in combinatorial biosynthesis used to generate structural diversity in natural products like aminoglycosides. This approach often involves the swapping of glycosyltransferases (GTs) to incorporate different sugar moieties into a core scaffold. In the context of the gentamicin biosynthetic pathway, this has been successfully applied to replace the this compound unit, leading to the creation of novel hybrid antibiotics. researchgate.netbiorxiv.org

A notable example involves harnessing the biosynthetic machinery of both gentamicins and kanamycins. researchgate.net The biosynthesis of the gentamicin complex in M. echinospora involves the glycosyltransferase GenM2, which attaches a xylose unit to the C-6 position of the paromamine (B1213074) intermediate, eventually leading to the formation of the this compound ring. biorxiv.org Researchers have engineered this pathway by swapping GenM2 with its counterpart from the kanamycin (B1662678) biosynthetic pathway, KanM2 (or KanE). nih.govbiorxiv.orgfrontiersin.org This modification results in the incorporation of a glucose unit instead of xylose at this position, replacing the this compound ring with a kanosamine ring. nih.govfrontiersin.org This strategic swap leads to the production of a new series of gentamicin derivatives, referred to as genkamicins (GKs). nih.govbiorxiv.orgfrontiersin.org

This in vivo glycosyltransferase swapping demonstrates a powerful method for altering the structure of aminoglycosides, providing a pathway to derivatives with potentially improved therapeutic properties. biorxiv.org The manipulation of this hybrid metabolic pathway has enabled the targeted accumulation and isolation of six distinct GK components. biorxiv.org

Table 1: Enzyme and Sugar Swapping in Gentamicin Glycodiversification This table illustrates the targeted enzyme and sugar substitution in the engineered biosynthesis of genkamicins.

Original Pathway Engineered Pathway
Enzyme GenM2
Sugar Donor UDP-xylose
Intermediate Acceptor Paromamine
Resulting Sugar Ring This compound
Enzyme KanM2 (KanE)
Sugar Donor UDP-glucose
Intermediate Acceptor Paromamine
Resulting Sugar Ring Kanosamine

Heterologous Expression Systems for Biosynthetic Pathway Engineering

Heterologous expression, the expression of genes in a non-native host organism, is a fundamental tool for studying, engineering, and optimizing the production of natural products. researchgate.netsemanticscholar.org It has been instrumental in deciphering the biosynthetic pathway of gentamicin and for engineering novel derivatives. nih.govpnas.org The genetic manipulation of the native producers, such as Micromonospora species, can be challenging, making heterologous hosts attractive platforms. pnas.org

One of the key successes in understanding gentamicin biosynthesis came from the heterologous expression of a minimal set of genes from M. echinospora in Streptomyces venezuelae. This work helped to identify GtmE (another glycosyltransferase) as the enzyme that attaches D-xylose to paromamine, forming gentamicin A2, the first pseudotrisaccharide intermediate in the pathway. pnas.org

More recently, heterologous expression strategies have been employed directly for pathway engineering. In the creation of genkamicins, plasmids encoding the glycosyltransferase KanM2 were introduced into wild-type and mutant strains of M. echinospora via homologous recombination. nih.gov This approach combines the power of heterologous gene expression with the established metabolic background of the native producer to efficiently generate novel compounds. nih.gov The successful production of eight new gentamicin derivatives through this combinatorial biosynthetic approach highlights the utility of this strategy. nih.gov

The development of efficient cloning and expression vectors is critical for these endeavors. frontiersin.org Challenges in heterologous expression can include ensuring proper transcription and translation, protein folding, and sufficient precursor supply in the host organism. researchgate.net Despite these challenges, heterologous expression remains an indispensable tool for characterizing and engineering the complex biosynthetic pathways of compounds like this compound to generate novel molecules. semanticscholar.org


Chemical Synthesis and Derivatization of Garosamine

Total Synthesis Strategies for Garosamine and Analogs

The total synthesis of this compound provides a route to access the natural product and its analogs from simple, readily available starting materials. routledge.com This approach offers unparalleled flexibility for creating structural variants that are not accessible through biological pathways. routledge.com

The primary challenge in synthesizing this compound is controlling the stereochemistry, particularly the cis relationship between the tertiary alcohol and the 3-amino group. cdnsciencepub.comcdnsciencepub.com Researchers have developed stereocontrolled routes that address this challenge effectively.

The installation of the characteristic functional groups of this compound—the C-3 methylamino group and the C-4 tertiary hydroxyl group—requires specific and high-yielding methodologies.

Amine Group Installation : The synthesis initiates with the reaction of an exocyclic olefin precursor, derived from the starting epoxy uloside, with ammonia (B1221849) or methylamine. cdnsciencepub.comresearchgate.net This reaction introduces the 3-amino or 3-methylamino group, respectively. cdnsciencepub.comcdnsciencepub.com In syntheses starting with ammonia, a subsequent N-methylation step is performed. researchgate.net One described method involves a one-pot N-methylation and reduction sequence following the key cyclization step. cdnsciencepub.com Other general methods for amine synthesis include the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis, and reductive amination of ketones. libretexts.org

Hydroxyl Group Installation : The tertiary hydroxyl group is typically introduced by reacting a ketone precursor with an organometallic reagent. For instance, the reaction of a 3-deoxy-2-oxo glycoside with methylmagnesium iodide yields the tertiary alcohol with an axially oriented methyl group. researchgate.net The epimeric tertiary alcohol can be obtained through a different route involving methylenation of the ketone followed by an oxymercuration-demercuration sequence. researchgate.net The selective transformation of hydroxyl groups is critical, and various methods exist to convert them to other functionalities like azides or halogens, often employing reagents that are chemoselective for alcohols over other nucleophiles like amines. nih.gov

Protecting groups are indispensable in the multi-step total synthesis of a densely functionalized molecule like this compound. numberanalytics.comjocpr.com They temporarily mask reactive functional groups to prevent unwanted side reactions, allowing for selective transformations elsewhere in the molecule. jocpr.comorganic-chemistry.org

The choice of protecting groups is governed by their stability to various reaction conditions and the ability to be removed selectively under mild conditions—a concept known as orthogonality. jocpr.comorganic-chemistry.org In the synthesis of this compound, a key protecting group is the benzamide, formed on the 3-amino group. cdnsciencepub.comresearchgate.net This acyl-type protecting group serves a dual purpose: it protects the amine and also acts as an internal nucleophile in the critical iodonium (B1229267) ion-induced cyclization to form the oxazoline (B21484) intermediate. cdnsciencepub.comresearchgate.netorganic-chemistry.org

General protecting group strategies applicable to such syntheses include:

For Amines : Carbamates, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are commonly used. organic-chemistry.org

For Alcohols : Silyl ethers (e.g., TBDMS) or benzyl (B1604629) ethers are frequently employed to protect hydroxyl groups due to their ease of installation and removal. jocpr.com

Careful planning of the protection and deprotection sequence is crucial for the efficiency and success of the total synthesis. numberanalytics.com

Key Methodologies for Amine and Hydroxyl Group Installation

Semisynthetic Modifications of this compound-Containing Natural Products

Semisynthesis is a powerful strategy that involves the chemical modification of a natural product that has been isolated from a biological source. gardp.orgresearchgate.net This approach is particularly valuable for complex molecules like the aminoglycoside antibiotics (e.g., gentamicin), which contain this compound as a key structural component. ethz.ch The goal of semisynthesis is often to generate novel analogs with improved pharmacological properties, such as enhanced activity, better stability, or reduced toxicity. researchgate.netnih.gov

The chemical modification of this compound-containing natural products can target the various functionalizable groups on the this compound moiety itself or on other sugars in the parent molecule. nih.gov These modifications can include:

Acylation or alkylation of amine groups.

Esterification or etherification of hydroxyl groups.

Introduction of new functional groups to serve as handles for conjugation. nih.gov

This approach allows for the creation of libraries of new compounds based on a proven natural product scaffold, facilitating the exploration of structure-activity relationships (SAR). routledge.com

Synthesis of this compound Derivatives and Conjugates

The synthesis of derivatives and conjugates of this compound is undertaken to probe biological mechanisms or to develop molecules with new therapeutic applications. nih.gov Conjugation involves covalently linking this compound or a this compound-containing molecule to another chemical entity, such as a peptide, a lipid, or a fluorophore. nih.govbeilstein-journals.org

A critical step is the design and synthesis of functional molecules that can connect the aminosugar with the desired ligand. nih.gov This often requires the introduction of a reactive handle, such as an azide, alkyne, or thiol group, onto the this compound structure. These handles can then be used in highly efficient and specific bioconjugation reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry". academie-sciences.fr

The design of this compound structural analogs is guided by the desire to understand its structure-activity relationships and to create compounds with improved or novel functions. routledge.com The principles involve making systematic changes to the this compound scaffold and evaluating the impact on biological activity.

Key design principles include:

Modification of Functional Groups : Altering the amine or hydroxyl groups (e.g., N-acylation, O-alkylation) to determine their importance for target binding.

Stereochemical Variation : Synthesizing stereoisomers (epimers) to probe the spatial requirements of the biological target. The synthesis of the epimeric tertiary alcohol via oxymercuration-demercuration is an example of this approach. researchgate.net

Scaffold Alteration : Modifying the pyranose ring structure itself, although this is a more synthetically demanding endeavor.

Hybrid Molecule Creation : Developing hybrid molecules or conjugates by linking this compound to other pharmacophores to achieve multi-target effects or to improve drug delivery. nih.govbeilstein-journals.org

These rationally designed analogs are essential tools for advancing the understanding of how this compound-containing molecules function and for developing next-generation therapeutic agents.

Exploration of Novel Chemical Scaffolds Incorporating this compound

The exploration of novel chemical scaffolds incorporating the this compound moiety has primarily focused on the modification of existing aminoglycoside structures rather than utilizing this compound as an independent starting material for entirely new and diverse molecular architectures. Research in this area has been driven by the desire to generate new aminoglycoside derivatives with improved therapeutic properties, such as enhanced antibacterial activity, reduced toxicity, or the ability to overcome bacterial resistance mechanisms.

One significant approach in this field is the modification of the this compound ring within the larger gentamicin (B1671437) scaffold. Gentamicin is a complex of related aminoglycoside compounds, including gentamicins C1, C1a, C2, and C2a, which differ in their methylation patterns on the this compound (ring I) and purpurosamine (ring III) moieties. These subtle structural differences have been shown to influence their biological activity and toxicity profiles. For instance, studies have indicated that gentamicin C2a may be less toxic than gentamicin C2, and these differences are attributed to their unique substitution patterns. acs.org

A key strategy for creating novel scaffolds has been the substitution of the this compound ring with other sugar units through biosynthetic engineering. In one study, the glycosyltransferase gene, kanM2, from the kanamycin (B1662678) biosynthesis pathway was introduced into the gentamicin-producing bacterium, Micromonospora echinospora. This resulted in the production of a series of novel gentamicin derivatives, termed genkamicins (GKs), where the this compound ring was replaced by a kanosamine ring. frontiersin.org This "glycodiversification" approach demonstrates a method for generating new scaffolds based on the core aminoglycoside structure but with altered sugar components. The resulting genkamicins were evaluated for their biological activity, specifically their ability to induce read-through of premature termination codons (PTCs), a potential therapeutic strategy for certain genetic diseases. The research indicated that replacing this compound with kanosamine could reduce the cytotoxicity of the parent compound. frontiersin.org

Another area of exploration involves the chemical synthesis and modification of the this compound portion of aminoglycosides to understand structure-activity relationships (SAR). For example, the synthesis of various gentamicin congeners has allowed for the study of how different substitutions on the this compound ring affect their interaction with bacterial ribosomes. It has been observed that methylation at the N-6' position of the this compound ring can impact the inhibitory activity of the compound on bacterial protein synthesis. acs.org

While the direct use of this compound as a chiral pool starting material for the synthesis of completely new classes of compounds (e.g., spirocycles, fused heterocyclic systems) is not extensively documented in publicly available research, its inherent chirality and multiple functional groups make it a theoretically attractive building block for combinatorial chemistry and the generation of diverse chemical libraries. However, based on available literature, the current focus remains on the derivatization of the this compound unit within the context of the parent aminoglycoside scaffold to modulate its biological properties.

Table of Research Findings on this compound-Containing Scaffolds

Parent Compound/Scaffold Modification Strategy Resulting Compound(s)/Scaffold Key Research Finding
GentamicinBiosynthetic Engineering (Glycosyltransferase swapping)Genkamicins (GKs)Replacement of this compound with kanosamine resulted in novel aminoglycoside derivatives with potentially reduced cytotoxicity. frontiersin.org
GentamicinChemical Synthesis and DerivatizationGentamicin congeners (e.g., C1, C2, C2a)Modifications to the methylation pattern on the this compound ring influence antibacterial activity and toxicity. acs.org
AminoglycosidesChemical ModificationDesigner AminoglycosidesAltering the cationic charge of the aminoglycoside scaffold through modifications on ring I (this compound) can reduce cellular toxicity while maintaining read-through activity. nih.gov

Advanced Structural Elucidation of Garosamine and Its Congeners

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition and exact mass of a compound currenta.demdpi.comnih.gov. By precisely measuring the mass-to-charge ratio (m/z) of the intact molecular ion, HRMS can confidently assign a molecular formula currenta.denih.gov. For garosamine, HRMS provides the accurate mass, which, combined with the characteristic isotopic pattern, confirms its elemental composition, C7H15NO4 wikidata.orgnih.gov.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecular ion into smaller, characteristic fragment ions currenta.demdpi.comnih.gov. The fragmentation pattern is unique to the molecule's structure and can be used to deduce the arrangement of atoms and functional groups libretexts.org. Techniques like collision-induced dissociation (CID) are commonly used to generate these fragments mdpi.com. Analyzing the m/z values of these fragments and their relative abundances helps in piecing together the molecular structure currenta.demdpi.com. For this compound and its congeners, HRMS coupled with fragmentation analysis is essential for verifying the sugar backbone and the presence and location of the amino and methyl substituents ucl.ac.uk.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms and the stereochemistry of molecules in solution or solid state mdpi.comembl-hamburg.de. It provides detailed information about the chemical environment of individual nuclei, particularly 1H and 13C.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR experiments, such as 1H NMR and 13C NMR, provide initial information about the types of protons and carbons present and their chemical shifts emerypharma.comipb.pt. However, for complex structures like this compound, two-dimensional (2D) NMR techniques are essential for establishing through-bond and through-space correlations emerypharma.comcreative-biostructure.comresearchgate.net.

COSY (Correlation Spectroscopy): This homonuclear 2D NMR experiment reveals correlations between protons that are coupled to each other through bonds (typically 2 or 3 bonds) emerypharma.comcreative-biostructure.comprinceton.edu. COSY helps in establishing the connectivity of adjacent proton-bearing carbon atoms within the this compound ring system and its substituents.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR technique correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond correlations) emerypharma.comcreative-biostructure.comprinceton.edu. HSQC is crucial for assigning proton and carbon signals to specific CH, CH2, and CH3 groups in this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): This homonuclear 2D NMR experiment provides information about the spatial proximity of protons (through-space correlations) creative-biostructure.comresearchgate.netprinceton.edu. NOESY correlations are particularly useful for determining the relative stereochemistry of chiral centers and the conformation of the molecule ipb.pt. By observing NOE effects between protons on different parts of the this compound structure, the relative orientation of substituents on the pyranose ring can be determined ipb.pt.

The combined analysis of 1D and 2D NMR data allows for the unambiguous assignment of most, if not all, proton and carbon signals and the elucidation of the complete molecular connectivity and relative stereochemistry of this compound scribd.comrsc.org.

Solid-State NMR for Complex Aggregates

While solution NMR is powerful for molecules in homogeneous solutions, solid-state NMR (ssNMR) is employed for studying the structure and dynamics of solid samples, including crystalline powders, amorphous solids, and complex aggregates crystalpharmatech.comnih.gov. ssNMR can provide information about molecular packing, polymorphism, and the location of solvent molecules within a crystal lattice crystalpharmatech.com. Although less commonly applied to small, freely soluble molecules like this compound unless in a solid or aggregated form, ssNMR can be valuable for characterizing the structural features of this compound within more complex matrices or formulations, or when single crystals suitable for X-ray diffraction are difficult to obtain crystalpharmatech.comrsc.org.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive technique for determining the precise three-dimensional structure of a molecule in the crystalline state, including the bond lengths, bond angles, and the absolute configuration of chiral centers researchgate.netnih.gov. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the electron density map of the molecule can be generated, revealing the arrangement of atoms in space researchgate.netnih.gov. For this compound, obtaining a high-quality single crystal is a prerequisite for X-ray crystallography researchgate.net. The technique can unequivocally establish the absolute stereochemistry of the chiral carbons in this compound, which is crucial for understanding its biological activity researchgate.netmit.edu. Anomalous dispersion of X-rays is the physical phenomenon that allows for the determination of absolute configuration, particularly important for molecules containing lighter atoms like carbon, nitrogen, and oxygen researchgate.netmit.edunih.gov.

Spectroscopic and Spectrometric Methods for Purity and Conformational Analysis

Various spectroscopic and spectrometric methods can be used to assess the purity of this compound samples and to analyze their conformational preferences nih.govucl.ac.uknih.gov. Techniques such as UV-Vis spectroscopy, Infrared (IR) spectroscopy, and Circular Dichroism (CD) spectroscopy can provide complementary information.

IR spectroscopy can provide insights into the functional groups present in this compound and their vibrational modes, which can be sensitive to conformational changes researchgate.net. CD spectroscopy is particularly useful for chiral molecules and can provide information about their conformation in solution nih.govnih.gov. Changes in the CD spectrum under different conditions (e.g., temperature, solvent) can indicate conformational flexibility. While mass spectrometry is primarily used for structural identification and purity assessment based on mass, techniques like ion mobility-mass spectrometry can provide information about the shape and conformation of ions in the gas phase lcms.cz. Chromatographic methods coupled with spectroscopic detectors (e.g., LC-UV, GC-MS) are routinely used to assess the purity of this compound by separating and quantifying impurities currenta.de.

Computational Chemistry and Molecular Modeling for Structural Prediction and Validation

Computational chemistry and molecular modeling play an increasingly important role in structural elucidation by providing theoretical insights and validating experimental findings arxiv.orgscifiniti.comkallipos.grjstar-research.comnextmol.com. These methods can be used to predict the low-energy conformers of this compound, calculate spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies), and simulate fragmentation pathways in mass spectrometry jstar-research.com.

Molecular mechanics and quantum mechanics calculations can explore the potential energy surface of this compound to identify stable conformations and their relative energies kallipos.gr. Density Functional Theory (DFT) calculations, for instance, can be used to calculate theoretical NMR chemical shifts and coupling constants, which can then be compared to experimental values to aid in spectral assignment and confirm structural proposals jstar-research.com. Molecular dynamics simulations can provide information about the dynamic behavior and conformational flexibility of this compound over time scifiniti.com. By integrating computational results with experimental data from techniques like NMR and X-ray crystallography, a more comprehensive understanding of the structure and behavior of this compound can be achieved jstar-research.com. Computational methods can also be used to predict the absolute configuration by comparing calculated spectroscopic properties (e.g., electronic circular dichroism) with experimental data, especially when X-ray crystallography is not feasible.

Molecular Basis of Biological Function of Garosamine Containing Compounds

Ribosomal Target Interactions of Aminoglycosides Containing Garosamine

Aminoglycoside antibiotics, including those containing this compound like gentamicin (B1671437), bind to the bacterial ribosome, specifically the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit wikipedia.orgpharmacy180.comcreative-diagnostics.comrcsb.org. This interaction occurs at the decoding center (A site), a critical region responsible for ensuring the accurate pairing of messenger RNA (mRNA) codons with transfer RNA (tRNAs) anticodons during protein synthesis wikipedia.orgcreative-diagnostics.comrcsb.orgembopress.orgembopress.org.

In gentamicin, the this compound moiety (Ring III) is positioned towards the upper stem of the ribosomal A site embopress.orgembopress.orgresearchgate.netembopress.org. Chemical groups on the this compound ring make specific contacts with universally conserved nucleotides in the 16S rRNA embopress.orgembopress.orgresearchgate.net. For instance, the 2'' hydroxyl group of this compound is within hydrogen bonding distance of nucleotides G1405 and U1406, while the nitrogen atom of the aminomethyl group at position 3''' forms a hydrogen bond with G1405 embopress.orgembopress.orgresearchgate.net. These interactions stabilize the binding of the aminoglycoside to the ribosome, disrupting the decoding process wikipedia.orgrcsb.orgembopress.orgembopress.org.

The binding of aminoglycosides, including this compound-containing ones, to the A site leads to misreading of the genetic code and inhibition of translocation embopress.orgembopress.org. This interference results in the production of aberrant, non-functional proteins, ultimately leading to bacterial cell death wikipedia.orgcreative-diagnostics.comrcsb.org. While the primary binding site is the A site, some aminoglycosides may also bind to secondary sites on the ribosome, potentially affecting ribosome recycling wikipedia.orgrcsb.org.

Contribution of this compound Moiety to Ligand-Target Binding Affinity

The this compound moiety significantly contributes to the binding affinity of aminoglycosides for the ribosomal target. The presence of amino groups, which are protonated at physiological pH, facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA acs.org. These charge interactions are a primary driving force for aminoglycoside-rRNA binding acs.org.

Studies on gentamicin components have shown variations in binding affinity to the 30S ribosomal subunit, with gentamicin C1a exhibiting slightly higher affinity than C2, and C1 having the lowest affinity embopress.orgresearchgate.net. Gentamicin C1a contains this compound, and the differences in the gentamicin C components lie in the substituents on other rings, suggesting that while other parts of the molecule also influence binding, the core structure, including this compound, is essential embopress.orgjwbuhs.in.

The basicity (reflected in pKa values) of the amino groups in aminoglycosides influences their protonation state and thus their electrostatic interaction with rRNA acs.org. The secondary amine group at the N-3'' position of this compound in gentamicin and plazomicin (B589178) is more basic than the primary N-3'' amines in other aminoglycoside series acs.org. This increased basicity can contribute to stronger electrostatic interactions and potentially increased binding affinity acs.orgresearchgate.net.

Experimental data on the pKa values of the amino groups in gentamicin show the order of basicity as N-6' > N-3'' > N-1 > N-3 researchgate.net. The N-3'' amine on the this compound ring is the second most basic site researchgate.net. While the protonation levels of other amines also play a role, the N-3'' amine's basicity, due to its position and methylation, is noted as a factor influencing binding strength acs.org.

Influence of this compound Stereochemistry on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition, particularly in biological systems where interactions with chiral targets like proteins and nucleic acids occur researchgate.netnobelprize.orgnih.gov. The specific stereochemistry of the this compound moiety is crucial for its correct positioning and interaction within the ribosomal binding site.

The this compound sugar exists in a specific stereoisomeric form (L-arabinopyranose derivative) researchgate.netwikidata.org. This defined spatial arrangement of hydroxyl, methyl, and methylamino groups on the pyranose ring allows for precise hydrogen bonding and van der Waals interactions with specific nucleotides and possibly proteins in the ribosomal A site embopress.orgembopress.orgresearchgate.netembopress.org.

While direct experimental data specifically isolating the stereochemical influence of this compound independent of its functional groups is limited in the provided sources, the general principles of molecular recognition in drug-target interactions emphasize the critical nature of stereochemistry for proper binding and function researchgate.netnobelprize.orgnih.govfrontiersin.org. The specificity of this compound-containing aminoglycosides for the bacterial ribosome is a testament to the precise molecular recognition mediated by their three-dimensional structure, including the stereochemistry of the this compound unit.

Role of this compound in Glycosylation Processes and Cellular Function

This compound is an amino sugar derivative goong.com. Amino sugars, in general, are fundamental building blocks for various glycoconjugates, including glycosaminoglycans, glycoproteins, and glycolipids, which are involved in numerous cellular processes goong.comfrontiersin.orgmdpi.comwikipedia.orgnih.gov. Glycosylation, the enzymatic process of adding sugar moieties to proteins or lipids, is a critical post-translational modification that influences protein folding, stability, localization, and function, as well as mediating cell-cell recognition and signaling frontiersin.orgmdpi.comwikipedia.orgnih.govnih.govthermofisher.com.

While this compound is primarily known for its presence in aminoglycoside antibiotics produced by Micromonospora species wikipedia.orgjwbuhs.injwbuhs.innih.gov, its classification as an amino sugar derivative suggests a potential, albeit less characterized, role in biological glycosylation processes or related metabolic pathways. Some sources broadly mention this compound's relevance in biochemistry and genetics due to its role in the structure and function of biological molecules, particularly in the synthesis of glycosaminoglycans goong.com. However, the specific pathways and the extent of this compound's direct involvement in host cellular glycosylation or function, outside of its context in bacterial antibiotic production and action, are not extensively detailed in the provided search results.

One source mentions this compound as a "common sugar unit" in gentamicin and its involvement in the gentamicin biosynthetic pathway, which involves glycosyltransferases that transfer metabolites into secondary metabolite biosynthesis jwbuhs.injwbuhs.inresearchgate.net. This highlights its role as a building block in the bacterial biosynthesis of these antibiotics via glycosylation steps nih.govucl.ac.uk.

Another study identified a novel aminoglycoside resistance gene, gar, which confers resistance specifically against this compound-containing aminoglycosides nih.gov. This gene encodes a protein with characteristics of a kinase, suggesting it may inactivate these antibiotics by phosphorylating a site on the this compound moiety, such as the 4'' carbon atom's hydroxyl group nih.gov. This finding underscores the specific recognition of the this compound structure by bacterial resistance mechanisms and its importance for antibiotic activity.

Although the primary focus in the literature is on this compound's role within aminoglycoside antibiotics and their interaction with bacterial ribosomes, its nature as an amino sugar derivative hints at potential connections to broader glycosylation processes, particularly in the context of its biosynthesis by microorganisms. Further research may elucidate more direct roles or metabolic fates of this compound beyond its incorporation into antibiotics.

Mechanisms of Resistance to Garosamine Containing Aminoglycosides

Enzymatic Inactivation Mechanisms Mediated by Gar-Specific Enzymes

The primary mechanism of resistance to garosamine-containing aminoglycosides, as with other aminoglycosides, is enzymatic modification by AMEs researchgate.netnih.gov. These enzymes inactivate the antibiotics by catalyzing modifications such as acetylation, phosphorylation, or adenylation at specific hydroxyl or amino groups on the aminoglycoside structure researchgate.netnih.govmdpi.com. The newly discovered GAR protein, encoded by the gar gene, is characterized as a kinase, suggesting a phosphorylation mechanism specific to this compound-containing aminoglycosides nih.govresearchgate.net.

While the GAR enzyme represents a newly identified resistance determinant, other AMEs are also known to act on this compound-containing antibiotics like gentamicin (B1671437) and netilmicin. For example, the bifunctional enzyme AAC(6')-APH(2''), found in Gram-positive bacteria like Staphylococcus and Enterococcus, confers high-level resistance to many aminoglycosides, including gentamicin and netilmicin, through both acetylation at the 6'-amino group and phosphorylation at the 2''-hydroxyl group nih.govimrpress.com. Studies have shown that the this compound moiety can influence the kinetics of these enzymatic modifications oup.com.

Interactive Table 1: Examples of Aminoglycoside Modifying Enzyme Classes and Their Modifications

Enzyme ClassAbbreviationModification TypeTarget Group on Aminoglycoside
Aminoglycoside acetyltransferaseAACAcetylationAmino groups (NH₂)
Aminoglycoside phosphotransferaseAPHPhosphorylationHydroxyl groups (OH)
Aminoglycoside nucleotidyltransferase/adenylyltransferaseANTNucleotidylation/AdenylationHydroxyl groups (OH)

Molecular Studies of Resistance-Conferring Proteins

Molecular studies of AMEs, including those acting on this compound-containing aminoglycosides, aim to understand their structure, function, and interaction with antibiotics. The GAR protein, despite lacking typical AME domains, shows characteristics of a kinase, implying a phosphorylation mechanism nih.govresearchgate.net. The bifunctional enzyme AAC(6')-APH(2''), relevant to this compound-containing drugs like gentamicin and netilmicin, has been a subject of molecular analysis. This enzyme uniquely combines both acetyltransferase and phosphotransferase activities within a single polypeptide imrpress.com. Studies on this enzyme have provided insights into its catalytic mechanisms and interaction with different aminoglycoside substrates, highlighting how the this compound ring's structure can influence binding and reactivity oup.commcgill.ca. The enzyme's activity can be modulated, suggesting a regulatory mechanism beyond constitutive expression mcgill.ca.

Genomic and Plasmid-Borne Dissemination of gar Gene

The gar gene has been identified as an integron-borne gene cassette nih.govresearcher.liferesearchgate.net. Integrons are genetic elements capable of capturing and expressing gene cassettes, often including antibiotic resistance genes nih.govresearchgate.net. Class 1 integrons, in particular, are highly successful in pathogens and prevalent in environments impacted by human activity nih.govresearchgate.net. The association of gar with integrons facilitates its mobilization and horizontal transfer between different bacterial species nih.govnih.gov. The gar gene has been found in various genetic contexts within integrons, sometimes adjacent to other resistance gene cassettes conferring resistance to multiple antibiotic classes nih.gov. This suggests that gar can be part of complex resistance islands disseminated on mobile genetic elements like plasmids nih.govnih.govmdpi.comfrontiersin.org. The presence of gar in clinical isolates of Pseudomonas aeruginosa, Luteimonas sp., and Salmonella enterica from different continents underscores its horizontal spread nih.govnih.govnews-medical.net.

Strategies to Circumvent Resistance to this compound-Containing Antibiotics

Combating resistance to this compound-containing aminoglycosides involves several strategies aimed at overcoming the mechanisms of inactivation and dissemination. One approach is the development of new aminoglycosides or modifications of existing ones that are not substrates for the prevalent AMEs, including those targeting this compound-containing structures nih.gov. This involves designing molecules that retain ribosomal binding but evade enzymatic modification nih.gov. Another strategy focuses on developing inhibitors of AMEs that can be co-administered with the aminoglycoside to protect it from inactivation nih.govmdpi.com. Additionally, strategies targeting the regulation of AME expression or utilizing drug combinations that exhibit synergy are being explored nih.govnih.govmdpi.com. The discovery of novel resistance genes like gar also emphasizes the importance of early surveillance and monitoring their spread to inform treatment strategies and potentially mitigate their impact nih.govresearchgate.net. Research into alternative approaches such as efflux pump inhibitors, ribosomal inhibitors, and novel therapeutic modalities like phage therapy or CRISPR-Cas systems may also contribute to overcoming resistance mdpi.comnih.govfrontiersin.org.

Compounds Mentioned and Their PubChem CIDs

Future Research Directions and Advanced Applications in Chemical Biology

Rational Design of Next-Generation Garosamine-Based Chemical Probes

The rational design of chemical probes is a cornerstone of chemical biology, enabling the visualization and interrogation of complex biological processes. rsc.org this compound, as a constituent of molecules that bind specifically to bacterial ribosomal RNA (rRNA), is an ideal scaffold for developing next-generation probes to study protein synthesis and antibiotic-resistance mechanisms. nih.govresearchgate.net

Future research will likely focus on creating this compound-based probes with tailored functionalities. This involves synthetic chemistry strategies to modify the this compound structure without disrupting its core binding properties. rsc.org For instance, the incorporation of fluorophores could create fluorescent probes for real-time imaging of antibiotic-RNA interactions within living cells, a concept successfully applied in other RNA-targeting systems. nih.gov Similarly, attaching photo-crosslinking groups would allow for the covalent capture and identification of binding partners in complex cellular environments. The design process can be guided by understanding the structure-property relationships of different chemical moieties to fine-tune the probe's photophysical properties, such as excitation and emission spectra. rsc.org Another approach involves designing probes that are activated by specific enzymes, enabling the monitoring of enzymatic activity in vivo. rsc.org These rationally designed probes will be invaluable tools for dissecting the molecular basis of aminoglycoside action and for screening new drug candidates. purdue.edunih.gov

Engineering Biosynthetic Pathways for Enhanced Production or Novel Analog Creation

Advances in synthetic biology and metabolic engineering have set the stage for manipulating the biosynthetic pathways of natural products to enhance production or create novel compounds. cardiff.ac.uknih.gov The identification of the gentamicin (B1671437) biosynthetic gene cluster (BGC) in Micromonospora echinospora has been a critical breakthrough, providing a genetic blueprint for engineering. researchgate.netwikipedia.org

A key future direction is the application of combinatorial biosynthesis to generate libraries of novel this compound-containing analogs. amazonaws.com This strategy exploits the substrate promiscuity of biosynthetic enzymes to incorporate different building blocks into the final structure. A compelling example of this is the creation of new gentamicin derivatives, termed "genkamicins," by introducing a glycosyltransferase from the kanamycin (B1662678) pathway (KanM2) into the gentamicin producer. frontiersin.orgresearchgate.net This modification resulted in the replacement of the this compound ring with a kanosamine sugar, leading to the production of eight novel gentamicin derivatives with altered biological activities and potentially reduced toxicity. frontiersin.orgresearchgate.net Further research could involve swapping other enzymes, such as methyltransferases or oxidoreductases, from different aminoglycoside pathways to generate even greater structural diversity. These engineered pathways could lead to new antibiotics that can overcome existing resistance mechanisms.

Table 1: Examples of Novel Analogs Created Through Engineered Biosynthesis
Analog ClassEngineering StrategyParent CompoundKey Structural ChangePotential AdvantageReference
Genkamicins (GKs)Glycosyltransferase (GT) swapping (introduction of KanM2)GentamicinReplacement of this compound (ring III) with kanosamineAltered biological activity, potentially reduced toxicity and enhanced PTC readthrough activity frontiersin.org, researchgate.net
1-N-AHBA-kanamycin XIntegration of S-4-amino-2-hydroxybutyric acid (AHBA) biosynthesis genesKanamycinAddition of an AHBA side chainImproved antibacterial activity amazonaws.com

Development of Advanced Analytical Platforms for this compound Metabolites

To fully understand the role of this compound in biological systems and to support the development of new analogs, advanced analytical platforms are essential. These platforms are needed for the sensitive detection, quantification, and structural elucidation of this compound and its various metabolites in complex biological samples. researchgate.net

The development of high-throughput and sensitive analytical methods is a key research priority. Methodologies based on liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) are workhorses in metabolomics and are well-suited for analyzing aminoglycosides. researchgate.net Future work will involve optimizing these methods for higher sensitivity and developing automated workflows for sample extraction and processing to increase throughput. biorxiv.org Furthermore, the creation of dedicated data analysis platforms and metabolite databases will be crucial for interpreting the large datasets generated by these techniques. researchgate.netmetaboanalyst.ca Web-based platforms like MetaboAnalyst provide a suite of tools for statistical and functional analysis of metabolomics data, which could be adapted for this compound-specific research. metaboanalyst.ca Beyond mass spectrometry, the development of novel biosensors or immunoassays could provide tools for real-time monitoring of this compound-containing compounds in various settings, from fermentation broths to clinical samples.

Table 2: Advanced Analytical Platforms for this compound Metabolite Analysis
Platform/TechnologyPrincipleApplication for this compound ResearchReference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds based on physicochemical properties and identifies them by mass-to-charge ratio.High-sensitivity quantification and identification of this compound, its analogs, and metabolites in complex matrices. researchgate.net
Automated Liquid HandlingRobotic systems for precise and repeatable liquid transfers.High-throughput and consistent extraction of metabolites from biological samples prior to analysis. biorxiv.org
Metabolomics Data Analysis Software (e.g., MetaboAnalyst)Web-based platforms with statistical and machine learning tools for interpreting large 'omics' datasets.Identification of metabolic pathways, biomarker discovery, and analysis of data from engineered biosynthesis experiments. metaboanalyst.ca
BiosensorsAnalytical devices that convert a biological response into a measurable signal.(Future) Real-time monitoring of this compound production in industrial fermentation or detection in clinical/environmental samples.N/A

Theoretical and Computational Studies of this compound-Ligand Interactions

Computational modeling provides powerful tools to investigate molecular interactions at an atomic level, offering insights that can guide rational drug design and explain biological phenomena. nih.gov For this compound, theoretical studies are crucial for understanding its interaction with its primary biological target, the bacterial 16S ribosomal RNA (rRNA), and with aminoglycoside-modifying enzymes (AMEs) that confer resistance. nih.gov

Table 3: Theoretical and Computational Methods in this compound Research
MethodDescriptionApplication to this compoundReference
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor.Predicting the binding pose of this compound-containing antibiotics in the rRNA A-site or the active site of resistance enzymes.
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules over time.Analyzing the stability and dynamics of the this compound-rRNA complex; identifying key interactions.
Free Energy Calculations (e.g., MM/GBSA)Estimates the binding free energy between a ligand and a receptor.Quantifying the binding affinity of this compound analogs to rRNA; predicting the impact of mutations on binding.
Quantum Mechanics (QM) Methods (e.g., DFT)Uses quantum physics to describe the electronic structure of molecules.Providing highly accurate calculations of interaction energies and electronic properties to refine molecular models. nsf.gov, mdpi.com

Exploration of this compound in Uncharted Biological Systems and Natural Products

While this compound is a known component of antibiotics from Micromonospora species, the vast majority of microbial biodiversity remains unexplored. wikipedia.org Future research efforts focused on bioprospecting from uncharted environments could reveal novel this compound-containing natural products or new biological roles for this amino sugar.

A primary strategy is genome mining. With the decreasing cost of DNA sequencing, genomic and metagenomic databases are expanding exponentially. These databases can be searched for biosynthetic gene clusters (BGCs) that show homology to the known gentamicin BGC, potentially identifying new microbial producers of this compound or related structures. researchgate.net This approach could uncover producers in diverse environments, from soil to marine sediments. Another powerful technique is functional metagenomics, which involves screening environmental DNA libraries for specific functions. The recent discovery of the gar gene, which confers resistance specifically to this compound-containing aminoglycosides, from a wastewater metagenome is a testament to this approach. nih.gov This discovery implies the existence of undiscovered this compound-like molecules in the environment that are driving the evolution and spread of such resistance genes. nih.gov Exploring unique ecological niches, such as symbiotic microorganisms associated with plants or marine invertebrates, may also yield novel this compound-based compounds with unique biological activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.